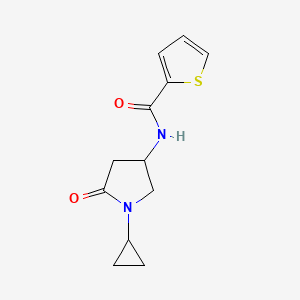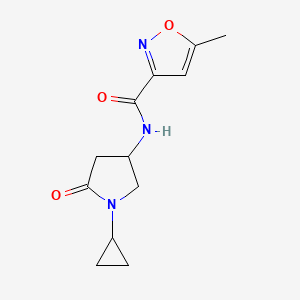![molecular formula C11H13N3O3S B6503850 N-[2-(3-methyl-1,2-oxazol-5-yl)ethyl]pyridine-3-sulfonamide CAS No. 1421493-56-2](/img/structure/B6503850.png)
N-[2-(3-methyl-1,2-oxazol-5-yl)ethyl]pyridine-3-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-[2-(3-methyl-1,2-oxazol-5-yl)ethyl]pyridine-3-sulfonamide” is a compound that contains an oxazole nucleus, which is a heterocyclic five-membered ring . Oxazole and its derivatives play a very essential role in the area of medicinal chemistry . The five-membered aromatic ring of oxazole has atoms of nitrogen and oxygen . Through diverse non-covalent bonds, these rings quickly engage physiologically with many enzymes and receptors, resulting in a variety of biological actions .
Synthesis Analysis
The synthesis of oxazole derivatives has been a topic of interest for researchers for decades . The structure of oxazole derivatives exerts divergent weak interactions like hydrophobic effect, Vanderwaals force, hydrogen bonds, coordination bonds, ion-dipole and pi-pi bond . Hence, the derivatives exhibit potential application in agricultural, biotechnology, medicinal, chemical and material sciences .Mecanismo De Acción
N-[2-(3-methyl-1,2-oxazol-5-yl)ethyl]pyridine-3-sulfonamide has been found to act through a variety of mechanisms. It has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and to reduce the expression of pro-inflammatory genes. This compound has also been found to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of pro-inflammatory mediators. In addition, this compound has been found to scavenge reactive oxygen species, inhibit the activity of various kinases, and modulate the expression of various genes involved in cell proliferation and apoptosis.
Biochemical and Physiological Effects
This compound has been found to have a wide range of biochemical and physiological effects in laboratory experiments. It has been found to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and to reduce the expression of pro-inflammatory genes. This compound has also been found to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of pro-inflammatory mediators. In addition, this compound has been found to scavenge reactive oxygen species, inhibit the activity of various kinases, and modulate the expression of various genes involved in cell proliferation and apoptosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[2-(3-methyl-1,2-oxazol-5-yl)ethyl]pyridine-3-sulfonamide has a number of advantages and limitations when used in laboratory experiments. One of the advantages is that it is relatively easy to synthesize in a laboratory setting. In addition, this compound has been found to have a wide range of biochemical and physiological effects, which makes it a useful tool for studying various biological processes. A limitation of this compound is that it is not very soluble in water, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are a number of potential future directions for research on N-[2-(3-methyl-1,2-oxazol-5-yl)ethyl]pyridine-3-sulfonamide. One potential direction is to investigate the potential use of this compound as a therapeutic agent for the treatment of various diseases, such as cancer, diabetes, and neurodegenerative diseases. Another potential direction is to investigate the potential use of this compound as a neuroprotective agent in the treatment of neurological disorders. In addition, future research could focus on the potential use of this compound as an antioxidant and anti-inflammatory agent in the treatment of various inflammatory diseases. Finally, future research could focus on the potential use of this compound as a tool for studying various biological processes, such as cell proliferation and apoptosis.
Métodos De Síntesis
N-[2-(3-methyl-1,2-oxazol-5-yl)ethyl]pyridine-3-sulfonamide can be synthesized in a laboratory setting using a variety of methods. The most common method involves the reaction of 3-methyl-1,2-oxazol-5-yl)ethyl]pyridine-3-sulfonic acid with an amide-forming reagent, such as anhydrous ammonia or an amine. The reaction produces this compound in a high yield. Other methods of synthesis include the use of a palladium-catalyzed reaction and the use of a palladium-catalyzed Suzuki coupling reaction.
Aplicaciones Científicas De Investigación
N-[2-(3-methyl-1,2-oxazol-5-yl)ethyl]pyridine-3-sulfonamide has been studied for its potential use in various scientific and medical applications. In laboratory experiments, this compound has been found to have a wide range of biochemical and physiological effects. It has been studied for its ability to act as a neuroprotector, an anti-inflammatory agent, and an antioxidant. In addition, this compound has been investigated for its potential use in the treatment of certain diseases, such as cancer, diabetes, and neurodegenerative diseases.
Propiedades
IUPAC Name |
N-[2-(3-methyl-1,2-oxazol-5-yl)ethyl]pyridine-3-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O3S/c1-9-7-10(17-14-9)4-6-13-18(15,16)11-3-2-5-12-8-11/h2-3,5,7-8,13H,4,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEIKOFATWNKOTM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)CCNS(=O)(=O)C2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-benzyl-N-(propan-2-yl)-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-2-carboxamide](/img/structure/B6503785.png)
![methyl (2Z)-2-[(2E)-3-(2-methoxyphenyl)prop-2-en-1-ylidene]-7-methyl-3-oxo-5-phenyl-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B6503789.png)
![1-{5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-2-carbonyl}-4-[(pyridin-2-yl)methyl]piperazine](/img/structure/B6503799.png)
![N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-3-carboxamide](/img/structure/B6503801.png)
![N-(3,3-diethoxypropyl)-5-{6-oxo-4-sulfanylidene-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraen-5-yl}pentanamide](/img/structure/B6503807.png)
![7,7-dimethyl-2-(thiophene-2-carbonyl)-6,8-dioxa-2-azaspiro[3.5]nonane](/img/structure/B6503822.png)

![2-methanesulfonyl-7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane](/img/structure/B6503834.png)
![2-(3-chloro-4-fluorobenzenesulfonyl)-7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane](/img/structure/B6503836.png)
![3-methoxy-N-[2-(1H-pyrazol-1-yl)pyrimidin-5-yl]benzamide](/img/structure/B6503854.png)
![2-(4-chlorophenyl)-N-[2-(1H-pyrazol-1-yl)pyrimidin-5-yl]acetamide](/img/structure/B6503855.png)